molecular formula C11H21N5O6 B13387652 Boc-Arg(NO)-OH

Boc-Arg(NO)-OH

Cat. No.: B13387652
M. Wt: 319.31 g/mol
InChI Key: OZSSOVRIEPAIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg(NO)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-nitro-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is particularly useful in the field of solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg(NO)-OH typically involves the protection of the amino and guanidino groups of arginine. The tert-butyloxycarbonyl (Boc) group is used to protect the α-amino group, while the nitro group (NO) is used to protect the guanidino group. The synthesis process generally includes the following steps:

    Protection of the α-amino group: Arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) to form Boc-Arginine.

    Protection of the guanidino group: The Boc-Arginine is then reacted with a nitrosating agent, such as nitrous acid (HNO2), to introduce the nitro group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Arg(NO)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc and nitro groups can be removed under acidic conditions to yield free arginine.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or treatment with reducing agents like palladium on carbon (Pd/C) can remove the nitro group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of coupling additives like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).

Major Products

The major products formed from these reactions include free arginine and various peptides, depending on the specific coupling partners used.

Scientific Research Applications

Boc-Arg(NO)-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, particularly in the study of structure-activity relationships.

    Biology: The compound is used to create peptide-based inhibitors and substrates for studying enzyme activity.

    Medicine: It is employed in the development of therapeutic peptides and in drug discovery research.

    Industry: this compound is used in the production of diagnostic kits and vaccines.

Mechanism of Action

The mechanism of action of Boc-Arg(NO)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the α-amino group from unwanted reactions, while the nitro group protects the guanidino group. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-Arginine: Similar to Boc-Arg(NO)-OH but lacks the nitro group, making it less protected.

    Fmoc-Arg(NO)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.

    Cbz-Arg(NO)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides that require multiple protection and deprotection steps.

Properties

Molecular Formula

C11H21N5O6

Molecular Weight

319.31 g/mol

IUPAC Name

5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)

InChI Key

OZSSOVRIEPAIMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Origin of Product

United States

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